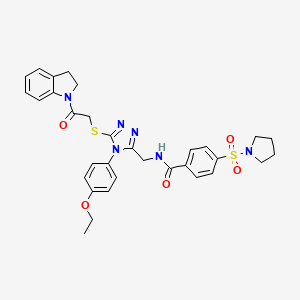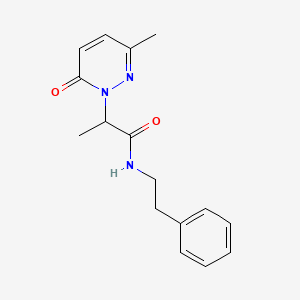
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by a pyridazinone ring substituted with a methyl group and a phenethylpropanamide moiety
Métodos De Preparación
The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution with Methyl Group:
Attachment of Phenethylpropanamide Moiety: The final step involves the coupling of the pyridazinone derivative with phenethylpropanamide. This can be accomplished through amide bond formation using coupling reagents such as carbodiimides or through direct amidation reactions.
Análisis De Reacciones Químicas
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyridazinone ring.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Agrochemicals: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests or weeds.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and to understand its mechanism of action at the molecular level.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide can be compared with other pyridazinone derivatives, such as:
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide: This compound has a similar structure but with an acetamide moiety instead of a propanamide moiety.
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide: This derivative has a butanamide moiety, which may result in different biological activities and properties.
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylbenzamide: The presence of a benzamide moiety can significantly alter the compound’s interaction with biological targets and its overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethylpropanamide moiety, which may confer distinct biological activities and properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-8-9-15(20)19(18-12)13(2)16(21)17-11-10-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYIZHVCDOTNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

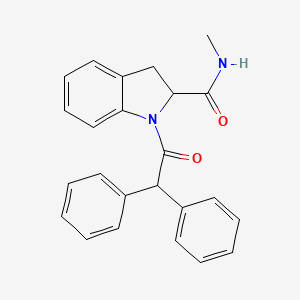
![4-methoxy-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2546494.png)

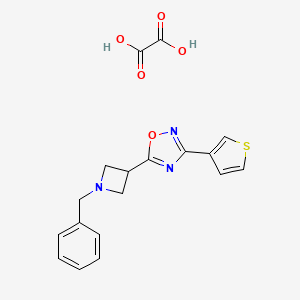

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
![N-[2-(diethylamino)ethyl]-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2546499.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)
![3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2546506.png)
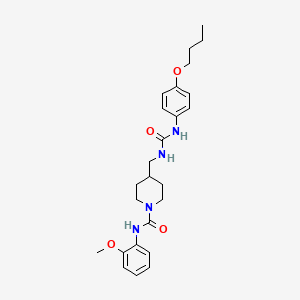
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)
![1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2546509.png)
